![molecular formula C15H10BrClN2O2 B15044194 3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide](/img/structure/B15044194.png)
3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, cyanomethyl, and hydroxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps, including halogenation, nitration, and amide formation. The process begins with the halogenation of a benzene ring to introduce bromine and chlorine atoms. This is followed by nitration to introduce the nitro group, which is then reduced to an amine. The final step involves the formation of the amide bond with 4-(cyanomethyl)phenyl-2-hydroxybenzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-chlorosalicylaldehyde: A related compound with similar halogenation but different functional groups.
Chlorantraniliprole: Another compound with bromine and chlorine atoms, used in different applications.
Uniqueness
3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H10BrClN2O2 |
|---|---|
Molecular Weight |
365.61 g/mol |
IUPAC Name |
3-bromo-5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H10BrClN2O2/c16-13-8-10(17)7-12(14(13)20)15(21)19-11-3-1-9(2-4-11)5-6-18/h1-4,7-8,20H,5H2,(H,19,21) |
InChI Key |
XYZPVYUIIJINAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=C(C(=CC(=C2)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


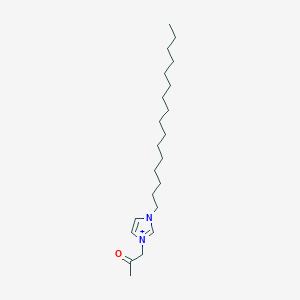

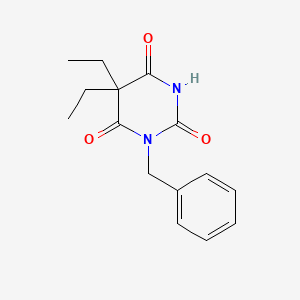
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15044136.png)
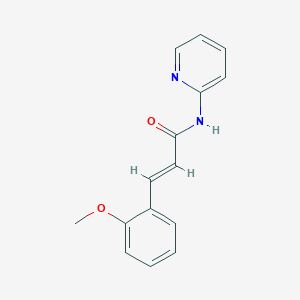
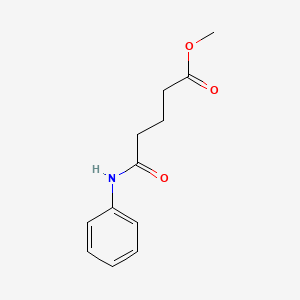
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B15044146.png)
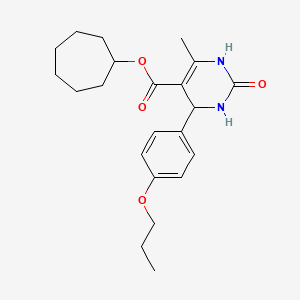
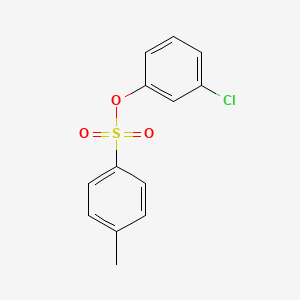


![Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate](/img/structure/B15044182.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15044187.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044200.png)
